Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate
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Overview
Description
Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The process can be carried out under flow conditions, which allows for better control over reaction parameters and improved safety profiles . The reaction is performed at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group or ester groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- Diethyl 2-phenyl-1,3-oxazole-4,5-dicarboxylate
- 3,4-diethyl 1,2,5-oxadiazole-3,4-dicarboxylate
- Ethyl 5-phenyl-1,2-oxazole-3-carboxylate
Comparison: Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the oxazole ring. This substitution pattern can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may have different biological activities and applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-19-14(17)11-12(15(18)20-4-2)16-21-13(11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
HDLJNESJOOIEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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